molecular formula C11H10N2 B084086 4-(Pyridin-4-yl)aniline CAS No. 13296-04-3

4-(Pyridin-4-yl)aniline

Cat. No.: B084086
CAS No.: 13296-04-3
M. Wt: 170.21 g/mol
InChI Key: GKVYVZSNXXTOMQ-UHFFFAOYSA-N
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Description

4-(Pyridin-4-yl)aniline, also known as 4-(4-pyridinyl)aniline, is an organic compound with the molecular formula C11H10N2. It is a white to light yellow crystalline solid that is soluble in many organic solvents. This compound features both an aniline and a pyridine ring, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Pyridin-4-yl)aniline can be synthesized through several methods. One common approach involves the reaction of 4-bromopyridine with aniline in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Another method involves the reduction of 4-nitropyridine with hydrogen in the presence of a palladium catalyst to yield 4-aminopyridine, which is then reacted with aniline to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Pyridin-4-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is utilized in the study of enzyme inhibitors and receptor binding studies.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is employed in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyridin-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This compound’s combination of aniline and pyridine rings allows for versatile reactivity and a wide range of applications in various fields .

Properties

IUPAC Name

4-pyridin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVYVZSNXXTOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363753
Record name 4-(Pyridin-4-yl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13296-04-3
Record name 4-(Pyridin-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(pyridin-4-yl)aniline
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Synthesis routes and methods I

Procedure details

A mixture of 4-(4-nitrophenyl)pyridine (274 mg, 1.37 mmol) and Pd—C(10%, 80 mg) in MeOH (10 mL) was hydrogenated under balloon H2 for 20 h. The mixture was then filtered through celite. The filtrate was concentrated in vacuo to give 4-(pyridin-4-yl)aniline as a solid (211 mg).
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274 mg
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10 mL
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solvent
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80 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4-(Pyridin-4-yl)aniline (20) was prepared in three steps: To a mixture of 4-bromoaniline (950 mg, 5.6 mmol), triethylamine (678 mg, 6.7 mmol) and DMAP (73 mg, 0.56 mmol) in DCM (30 mL) was added Boc2O (1.22g, 5.6 mmol) at 0° C. The reaction mixture was allowed to warm to room temperature and stirred for 2 hr. After the reaction was quenched with 5% NaHCO3, the mixture was extracted with DCM (3×20 mL). The organic layer was combined and dried over anhydrous MgSO4. tert-Butyl 4-bromophenylcarbamate (1.36 g, 90%) was obtained after flash column chromatography (hexane:ethyl acetate, 4:1). Suzuki coupling reaction of tert-butyl 4-bromophenylcarbamate (800 mg, 2.95 mmol) with 4-pyridineboronic acid (300 mg, 2.46 mmol) in the presence of Pd(PPh3)4 (57 mg, 0.05 mmol) and K2CO3 (678 mg, 4.9 mmol) in dioxane- H2O (4:1, 10 mL) at 90° C. for 14 hr. tert-Butyl 4-(pyridin-4-yl)phenylcarbamate (600 mg, 75%) was obtained after flash column chromatography (DCM:MeOH, 20:1). Compound 20 (380 mg, 99%) was obtained after treatment of tert-butyl 4-(pyridin-4-yl)phenylcarbamate (600 mg, 2.2 mmol) with DCM:TFA (1:1, 1 mL) for 2 hr at room temperature followed by solvent removal. To a mixture of 4-(pyridin-4-yl)aniline 20 (380 mg, 2.24 mmol) and pyridine (3 mL) in DCM (3 mL) was added phenyl chloroformate (366 mg, 2.35 mmol) at 0° C. The mixture was allowed to warm to room temperature and stirred for 3 hr. After DCM and pyridine were removed under reduced pressure, the residue was purified by flash column chromatography (DCM:MeOH, 20:1). Compound 21 (400 mg) was obtained in 65% yield.
Quantity
950 mg
Type
reactant
Reaction Step One
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678 mg
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reactant
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73 mg
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catalyst
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30 mL
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solvent
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1.22 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In the process according to claim 1, the step which comprises reacting 4-(4-dimethylaminophenyl)pyridine with pyridine hydrochloride or hydrobromide at about 130°-260°C. to yield 4-(4-aminophenyl)pyridine.
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Synthesis routes and methods V

Procedure details

4-(4-nitro-phenyl)-pyridine (250 mg, 1.25 mmol) is dissolved in MeOH (20 mL). To this solution is added FeCl3.6H2O (24 mg, 0.09 mmol) and active charcoal (12 mg, 1.0 mmol). The suspension is heated to reflux. Hydrazine hydrate (1.3 mL) is added, and reflux is continued for 3 h. After the mixture is cooled to room temperature, the active charcoal is filtered off through Celite, and the MeOH is removed under reduced pressure. The residue is purified with flash chromatography to provide the 4-pyridin-4-yl-phenylamine (200 mg, 94%). 1H NMR (400 MHz, CDCl3) ∂ 8.57 (2H, d, J=8.8 Hz), 7.44-7.52 (4H, m), 6.77 (2H, d, J=7.2 Hz), 3.87 (2H, br); MS (ESI) m/z 171 (M+H)+1.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
FeCl3.6H2O
Quantity
24 mg
Type
reactant
Reaction Step Two
Quantity
12 mg
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Beyond its role as a ligand, what other interesting properties does 4-(pyridin-4-yl)aniline exhibit?

A: Li et al. demonstrated the ability of this compound to act as a Lewis base, specifically interacting with the Lewis acidic boron center in 7-bromo-5,9-dioxa-13b-boranaphtho[3,2,1de]anthracene (BrBA). [] This interaction disrupts the self-assembly of BrBA, leading to a reversible "capture-release" mechanism that modulates room temperature phosphorescence (RTP). [] This finding suggests potential applications of this compound and its derivatives in stimulus-responsive materials, particularly in areas like sensing and display technologies.

Q2: Are there any analytical techniques highlighted in the research that are particularly useful for studying this compound and its complexes?

A2: The research emphasizes several key analytical techniques:

  • Single-crystal XRD: Provides detailed structural information about the coordination mode of this compound in metal complexes. []
  • X-ray absorption spectroscopy: Offers insights into the electronic structure and local environment of metal centers coordinated to the ligand. []
  • Variable-temperature NMR spectroscopy: Helps in understanding dynamic processes, such as isomerization or ligand exchange, occurring in solution. []
  • DFT calculations: Complement experimental findings by providing theoretical insights into electronic structure, energy levels, and potential reaction pathways. [, ]

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